2,2-Bis-(2-methyl-allyl)-pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

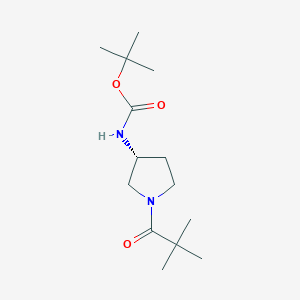

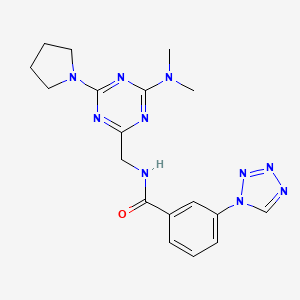

2,2-Bis-(2-methyl-allyl)-pyrrolidine, or 2M2AP, is an organic compound that has a variety of uses in research and scientific applications. It is a colorless, water-soluble solid that has a pyrrolidine ring structure with two methyl allyl substituents. 2M2AP is a versatile compound that has been used in a variety of synthetic organic chemistry processes, as well as in numerous biochemical and physiological studies.

科学的研究の応用

Catalytic Synthesis Techniques

Successive nucleophilic and electrophilic allylation techniques have been developed to form enantiomerically enriched 2,4-disubstituted pyrrolidines, indicating the versatility of pyrrolidine derivatives in asymmetric synthesis. This process involves iridium-catalyzed transfer hydrogenative carbonyl C-allylation followed by Tsuji-Trost N-allylation and Mitsunobu cyclization, highlighting the compound's utility in organic synthesis (Guoshun Luo, Minglin Xiang, M. Krische, 2019).

Hydrofunctionalization and Hydroboration

Bis(imino)pyridine cobalt-catalyzed alkene isomerization-hydroboration represents a strategy for remote hydrofunctionalization with terminal selectivity. This methodology showcases the application of pyrrolidine derivatives in facilitating the hydroboration of sterically hindered substrates with high activity and selectivity, underscoring the potential for creating complex organic molecules with precise functional group placement (Jennifer V. Obligacion, P. Chirik, 2013).

Asymmetric Hydroamination

The use of P-stereogenic PNP pincer-Pd complexes in the asymmetric intramolecular hydroamination of amino-1,3-dienes leads to the synthesis of allyl-type chiral pyrrolidine derivatives. This research highlights the significance of chiral catalysts in achieving high regioselectivities and moderate enantioselectivities in the synthesis of pyrrolidine derivatives (Ze-Peng Yang, Chao Xia, Delong Liu, Yangang Liu, Masashi Sugiya, T. Imamoto, Wanbin Zhang, 2015).

Material Science Applications

Research into the synthesis of geminal bis(hydroxymethyl)pyrrolidine and pyrrolizidine imino sugars provides a foundation for creating polyhydroxylated compounds with potential applications in material science, pharmaceuticals, and as building blocks for more complex chemical entities (Frank Schieweck, H. Altenbach, 2001).

High-Performance Polymers

Novel polyimides derived from pyridine-containing monomers highlight the role of pyrrolidine derivatives in the development of high-performance materials. These polymers exhibit excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for advanced electronic applications (Xiaolong Wang, Yan-feng Li, Tao Ma, Shujiang Zhang, Chenliang Gong, 2006).

特性

IUPAC Name |

2,2-bis(2-methylprop-2-enyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-10(2)8-12(9-11(3)4)6-5-7-13-12/h13H,1,3,5-9H2,2,4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETNWYLUMYOAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1(CCCN1)CC(=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)

![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)